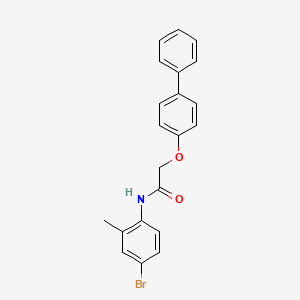
2-(biphenyl-4-yloxy)-N-(4-bromo-2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(biphenyl-4-yloxy)-N-(4-bromo-2-methylphenyl)acetamide is an organic compound known for its diverse applications in scientific research and industry. This compound features a biphenyl group linked to an acetamide moiety, with additional bromine and methyl substituents, making it a molecule of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(biphenyl-4-yloxy)-N-(4-bromo-2-methylphenyl)acetamide typically involves the following steps:
-
Formation of Biphenyl-4-yloxy Intermediate
Starting Materials: Biphenyl-4-ol and an appropriate halogenating agent (e.g., thionyl chloride).
Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane, at temperatures ranging from 0°C to room temperature.
Product: Biphenyl-4-yloxy chloride.
-
Acetamide Formation
Starting Materials: Biphenyl-4-yloxy chloride and 4-bromo-2-methylaniline.
Reaction Conditions: The reaction is typically performed in the presence of a base (e.g., triethylamine) and a solvent such as tetrahydrofuran (THF) at room temperature.
Product: this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidation of the biphenyl group can lead to the formation of carboxylic acids or ketones.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Conditions: Usually performed in anhydrous solvents like ether or THF.
Products: Reduction can convert the acetamide group to an amine.
-
Substitution
Reagents: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Conditions: Conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Products: Substitution reactions can replace the bromine atom with other functional groups.
Scientific Research Applications
2-(biphenyl-4-yloxy)-N-(4-bromo-2-methylphenyl)acetamide has several applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Serves as a ligand in coordination chemistry.
-
Biology
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
-
Industry
- Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(biphenyl-4-yloxy)-N-(4-bromo-2-methylphenyl)acetamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting the enzyme’s activity. The biphenyl and acetamide groups play crucial roles in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
-
2-(biphenyl-4-yloxy)-N-(4-chloro-2-methylphenyl)acetamide
- Similar structure but with a chlorine substituent instead of bromine.
- Exhibits different reactivity and biological activity due to the halogen’s nature.
-
2-(biphenyl-4-yloxy)-N-(4-fluoro-2-methylphenyl)acetamide
- Contains a fluorine substituent.
- Known for its increased stability and unique electronic properties.
Uniqueness
2-(biphenyl-4-yloxy)-N-(4-bromo-2-methylphenyl)acetamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological interactions. The combination of the biphenyl group and the acetamide moiety also contributes to its distinct properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H18BrNO2 |
|---|---|
Molecular Weight |
396.3 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-(4-phenylphenoxy)acetamide |
InChI |
InChI=1S/C21H18BrNO2/c1-15-13-18(22)9-12-20(15)23-21(24)14-25-19-10-7-17(8-11-19)16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,23,24) |
InChI Key |
OQEQEPXXNAWBSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(E)-(2-carbamoylhydrazinylidene)methyl]-6-methoxyphenyl benzenesulfonate](/img/structure/B10881013.png)

![4-[(4-ethoxyphenyl)amino]-2H-chromen-2-one](/img/structure/B10881016.png)

![4-[3-(Furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-(4-methoxyphenyl)quinoline](/img/structure/B10881025.png)
![Methyl 7-[4-(methoxycarbonyl)phenyl]-6-[(4-methylphenyl)carbonyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B10881029.png)
![N-(2,4-dimethyl-6-nitrophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B10881033.png)
![1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(methylsulfonyl)piperazine](/img/structure/B10881039.png)

![2-(3,4-Dimethylphenyl)-2-oxoethyl 3-[(4-nitrophenyl)sulfanyl]propanoate](/img/structure/B10881045.png)
![N-(4-methoxyphenyl)-2-[4-(phenoxymethyl)phenyl]quinoline-4-carboxamide](/img/structure/B10881053.png)
![7-benzyl-2-(4-chlorophenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10881058.png)
![1-(Benzylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B10881069.png)
